molecular formula C17H15N3O2S B2415404 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-85-0

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Numéro de catalogue: B2415404
Numéro CAS: 391226-85-0
Poids moléculaire: 325.39
Clé InChI: SPFRPLQRMGAWFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides

Propriétés

IUPAC Name

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-7-3-4-8-12(11)16-19-20-17(23-16)18-15(21)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFRPLQRMGAWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Benzamide: The thiadiazole intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Applications De Recherche Scientifique

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-methoxy-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)-ethyl)-benzamide
  • 5-chloro-N-ethyl-2-methoxy-N-o-tolyl-benzamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Activité Biologique

2-Methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that incorporates a thiadiazole moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O2S2
  • Molecular Weight : 371.48 g/mol
  • CAS Number : 830337-94-5
  • Density : Approximately 1.35 g/cm³
  • Predicted pKa : 7.75

Biological Activity Overview

The biological activity of 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with key biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives of thiadiazole compounds can inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) effectively.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-70.65
A5492.41
SK-BR-30.12

The mechanism by which 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This process is often mediated through the activation of caspases and modulation of p53 pathways.

Apoptotic Pathway Activation

Studies have demonstrated that this compound can increase the expression levels of pro-apoptotic proteins such as p53 and promote caspase-3 activation, leading to programmed cell death in affected cells.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Breast Cancer Study : A study focusing on the efficacy of various thiadiazole derivatives found that compounds similar to 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited strong anti-proliferative effects against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Tamoxifen .
  • In Vitro Analysis : In vitro assays using CCK-8 and 3D cell viability tests confirmed that the compound selectively inhibits cancer cell growth while showing minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling a 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine precursor with 2-methoxybenzoyl chloride in pyridine under controlled temperatures (e.g., 273 K for initial mixing, followed by room temperature stirring). Recrystallization from ethanol or acetone yields pure crystals . Microwave-assisted synthesis (15–20 minutes) significantly improves efficiency compared to conventional methods (15–18 hours), enhancing yield and purity . Optimization includes adjusting solvent choice (e.g., pyridine for acylation), stoichiometry, and post-reaction workup.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Answer : Use thin-layer chromatography (TLC) to monitor reaction progress. Confirm purity via melting point analysis and spectroscopic techniques:

  • IR spectroscopy : Identify amide (C=O stretch ~1650–1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Verify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and thiadiazole ring signals .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What crystallographic techniques are suitable for analyzing its molecular structure?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., from acetone) .
  • Using SHELX software for structure refinement, focusing on bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .
  • Analyzing coplanarity of aromatic/thiadiazole rings and dihedral angles to assess conformational stability .

Advanced Research Questions

Q. How do substituents on the benzamide and thiadiazole rings influence bioactivity?

  • Answer : Structure-activity relationship (SAR) studies show:

  • Methoxy groups : Enhance lipophilicity and membrane permeability, critical for anticancer activity .
  • Thiadiazole ring : Contributes to π-π stacking with biological targets (e.g., enzyme active sites). Substitutions at the 5-position (e.g., 2-methylphenyl) modulate steric effects and binding affinity .
  • Electron-withdrawing groups (e.g., halogens): Increase electrophilicity, improving interactions with nucleophilic residues in targets .
  • Methodological approach : Synthesize derivatives (e.g., halogenated or methylated analogs) and compare IC₅₀ values in cytotoxicity assays .

Q. What mechanisms underlie its potential anticancer effects, and how can they be evaluated?

  • Answer : Proposed mechanisms include:

  • Apoptosis induction : Assess via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Cell cycle arrest : Use propidium iodide staining to identify phase-specific arrest (e.g., G1/S or G2/M) .
  • Molecular docking : Model interactions with targets like tubulin or topoisomerases using AutoDock Vina, validated by in vitro enzyme inhibition assays .
  • In vivo models : Evaluate tumor regression in xenograft mice, monitoring toxicity via hematological/organ histopathology .

Q. How can conflicting data on stability and reactivity be resolved during formulation studies?

  • Answer : Contradictions often arise from solvent polarity and pH effects. Mitigation strategies:

  • Stability assays : Use HPLC to track degradation under varying conditions (e.g., UV light, acidic/basic buffers) .
  • Reactivity profiling : Test nucleophilic substitution reactions (e.g., bromine replacement) in polar aprotic solvents (DMF, DMSO) .
  • Computational modeling : Predict degradation pathways using DFT calculations (e.g., Gaussian software) to identify vulnerable bonds .

Q. What pharmacological assays are recommended for evaluating its antimicrobial potential?

  • Answer : Standardized protocols include:

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Biofilm disruption : Use crystal violet staining on Pseudomonas aeruginosa biofilms .
  • Synergy studies : Combine with known antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .

Methodological Considerations Table

Parameter Technique/Approach Key References
Synthesis Optimization Microwave irradiation, stoichiometric control, recrystallization solvents
Structural Analysis SC-XRD (SHELX refinement), NMR/IR spectroscopy, mass spectrometry
Bioactivity Screening Apoptosis assays, molecular docking, MIC determination
Stability Testing HPLC, accelerated degradation studies, DFT modeling

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.